Cas no 55610-01-0 (Cepharadione A)

Cepharadione A structure
Nome del prodotto:Cepharadione A
Cepharadione A Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline-5,6(7H)-dione,7-methyl-
- Cepharadione A
- 5H-1,3-benzodioxolo[6,5,4-de]benzo[g]quinoline-5,6(7H)-dione, 7-methyl-
- NSC 650435
- 7-Methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline-5,6(7H)-dione
- CHEBI:174924
- 11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0^{2,6.0^{8,20.0^{14,19]icosa-1(20),2(6),7,12,14,16,18-heptaene-9,10-dione
- 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline-5,6(7H)-dione, 7-methyl-
- DTXSID40970950
- AKOS032948952
- 7-Methyl-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline-5,6(7H)-dione
- UNII-E5UG6W56QW
- E5UG6W56QW
- 55610-01-0
- CHEMBL235921
- 11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0^{2,6}.0^{8,20}.0^{14,19}]icosa-1,6,8(20),12,14,16,18-heptaene-9,10-dione
- FS-8629
- NSC650435
- NCI60_017554
- CS-0023852
- 7-Methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline-5,6(7H)-dione, 9CI
- RZIGKFTVXWUUCX-UHFFFAOYSA-N
- 11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14,16,18-heptaene-9,10-dione
- HY-N3566
- 5H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline-5,6(7H)-dione, 7-methyl-
- NSC-650435
- 7-Methyl-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline-5,6(7H)-dione #
- [ "" ]
- DA-51779
- 11-methyl-3,5-dioxa-11-azapentacyclo(10.7.1.0^(2,6).0^(8,20).0^(14,19))icosa-1,6,8(20),12,14,16,18-heptaene-9,10-dione
- 11-methyl-3,5-dioxa-11-azapentacyclo(10.7.1.02,6.08,20.014,19)icosa-1(20),2(6),7,12,14,16,18-heptaene-9,10-dione
- 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline-5,6(7H)-dione, 7-methy l-
- 7-Methyl-5H-benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline-5,6(7H)-dione, 9ci
- GLXC-18047
- 11-METHYL-3,5-DIOXA-11-AZAPENTACYCLO[10.7.1.0(2),?.0?,(2)?.0(1)?,(1)?]ICOSA-1(20),2(6),7,12,14(19),15,17-HEPTAENE-9,10-DIONE
-
- Inchi: InChI=1S/C18H11NO4/c1-19-12-6-9-4-2-3-5-10(9)15-14(12)11(16(20)18(19)21)7-13-17(15)23-8-22-13/h2-7H,8H2,1H3
- Chiave InChI: RZIGKFTVXWUUCX-UHFFFAOYSA-N
- Sorrisi: CN1C2=CC3=CC=CC=C3C4=C2C(=CC5=C4OCO5)C(=O)C1=O
Proprietà calcolate
- Massa esatta: 305.06900
- Massa monoisotopica: 305.069
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 23
- Conta legami ruotabili: 0
- Complessità: 549
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 55.8A^2
- XLogP3: 3.2
Proprietà sperimentali
- Colore/forma: Orange powder
- Densità: 1.511
- Punto di ebollizione: 589.4°Cat760mmHg
- Punto di infiammabilità: 310.3°C
- Indice di rifrazione: 1.773
- PSA: 57.53000
- LogP: 2.37160
Cepharadione A Informazioni sulla sicurezza
- Condizioni di conservazione:Conservare a temperatura ambiente, 2-8 ℃ è meglio
Cepharadione A Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AG32248-10mg |
Cepharadione A |
55610-01-0 | 98% by HPLC | 10mg |
$1277.00 | 2024-04-19 | |
A2B Chem LLC | AG32248-100mg |
Cepharadione A |
55610-01-0 | 98% by HPLC | 100mg |
$7770.00 | 2024-04-19 | |
A2B Chem LLC | AG32248-50mg |
Cepharadione A |
55610-01-0 | 98% by HPLC | 50mg |
$4506.00 | 2024-04-19 | |
A2B Chem LLC | AG32248-500mg |
Cepharadione A |
55610-01-0 | 98% by HPLC | 500mg |
$25006.00 | 2024-04-19 | |
TargetMol Chemicals | TN3623-1 mL * 10 mM (in DMSO) |
Cepharadione A |
55610-01-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
A2B Chem LLC | AG32248-5mg |
Cepharadione A |
55610-01-0 | 98% by HPLC | 5mg |
$770.00 | 2024-04-19 | |
A2B Chem LLC | AG32248-25mg |
Cepharadione A |
55610-01-0 | 98% by HPLC | 25mg |
$2660.00 | 2024-04-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3623-1 mg |
Cepharadione A |
55610-01-0 | 1mg |
¥2595.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3623-5 mg |
Cepharadione A |
55610-01-0 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
TargetMol Chemicals | TN3623-5mg |
Cepharadione A |
55610-01-0 | 5mg |
¥ 4040 | 2024-07-20 |
Cepharadione A Letteratura correlata
-
Kenneth W. Bentley Nat. Prod. Rep. 1999 16 367
-
K. W. Bentley Nat. Prod. Rep. 1994 11 555
-
Kenneth W. Bentley Nat. Prod. Rep. 2002 19 332
-
K. W. Bentley Nat. Prod. Rep. 1989 6 405
-
K. W. Bentley Nat. Prod. Rep. 1990 7 245
55610-01-0 (Cepharadione A) Prodotti correlati
- 57576-41-7(Norcepharadione B)
- 55610-02-1(1,2-dimethoxy-6-methyl-4H-dibenzo[de,g]quinoline-4,5(6H)-dione)
- 2034365-21-2(N-(2,6-difluorophenyl)-4-(furan-3-yl)-1,3-thiazol-2-amine:hydrochloride)
- 2172290-51-4(4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-methylbutanoic acid)
- 1155026-19-9(N-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylprop-2-enamide)
- 1018151-25-1([4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-ylmethyl)phenyl]methanamine)
- 2763776-99-2(4-(2-Bromo-1,1-difluoroethyl)-2-(trifluoromethyl)-1,3-thiazole)
- 1485818-06-1(2-(3-methylbutan-2-yl)aminopropanoic acid hydrochloride)
- 922557-93-5(2-(2H-1,3-benzodioxol-5-yl)-N-(1,3-benzothiazol-2-yl)-N-benzylacetamide)
- 1546552-20-8({1-(3,4-difluorophenyl)methylcyclopropyl}methanol)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso